molecular formula C4H7N5O B093921 6-Hydroxy-2,4,5-triaminopyrimidine CAS No. 1004-75-7

6-Hydroxy-2,4,5-triaminopyrimidine

Cat. No.: B093921
CAS No.: 1004-75-7
M. Wt: 141.13 g/mol
InChI Key: SYEYEGBZVSWYPK-UHFFFAOYSA-N
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Description

6-Hydroxy-2,4,5-triaminopyrimidine is a heterocyclic organic compound with a pyrimidine backbone substituted with hydroxyl (-OH) and amino (-NH₂) groups at positions 6, 2, 4, and 5, respectively. It plays critical roles in biological systems, particularly as an intermediate in the biosynthesis of molybdenum cofactor (Moco) and riboflavin (vitamin B₂).

  • Molybdenum Cofactor Biosynthesis: The compound is a partial structure of 3',8-cyclo-7,8-dihydroguanosine triphosphate (3',8-cH₂GTP), a precursor to cyclic pyranopterin monophosphate (cPMP) . Its orientation in 3',8-cH₂GTP is confirmed via NMR and isotope tracer studies, with the hydroxy group at position 6 critical for downstream enzymatic transformations .
  • Riboflavin Biosynthesis: In Saccharomyces cerevisiae mutants, it serves as a labile intermediate that reacts with diacetyl or glyoxal to form pteridine derivatives, essential for riboflavin production .

Its sulfate salt form (CAS 35011-47-3) is widely used as a pharmaceutical intermediate for synthesizing antiviral agents (e.g., acyclovir) and folic acid .

Properties

IUPAC Name

2,4,5-triamino-1H-pyrimidin-6-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7N5O/c5-1-2(6)8-4(7)9-3(1)10/h5H2,(H5,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEYEGBZVSWYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

39267-74-8 (unspecified sulfate)
Record name 6-Hydroxy-2,4,5-triaminopyrimidine
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DSSTOX Substance ID

DTXSID3061396
Record name 2,5,6-Triamino-4(1H)-pyrimidinone
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Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1004-75-7
Record name 4-Hydroxy-2,5,6-triaminopyrimidine
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Record name 6-Hydroxy-2,4,5-triaminopyrimidine
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Record name 4(3H)-Pyrimidinone, 2,5,6-triamino-
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Record name 2,5,6-Triamino-4(1H)-pyrimidinone
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Record name 2,5,6-triaminopyrimidin-4-ol
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Record name 2,5,6-TRIAMINO-4(1H)-PYRIMIDINONE
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Preparation Methods

Reaction Mechanism and Standard Conditions

The reduction proceeds via a heterogeneous catalytic mechanism using palladium on activated charcoal (Pd/C) as the catalyst. The reaction is typically conducted in aqueous sodium hydroxide at ambient temperature, with hydrogen gas introduced at atmospheric pressure. The general reaction is:

C4H5N5O2H2,Pd/CC4H7N5O+H2O\text{C}4\text{H}5\text{N}5\text{O}2 \xrightarrow{\text{H}2, \text{Pd/C}} \text{C}4\text{H}7\text{N}5\text{O} + \text{H}_2\text{O}

Key parameters influencing the reaction include:

  • Catalyst loading : 5–10 wt% Pd/C relative to the substrate.

  • Hydrogen pressure : Atmospheric to 50 psi.

  • Reaction time : 4–24 hours.

Early studies by Boyle and Lockhart (1984) reported a 61% yield under these conditions, with incomplete conversion attributed to catalyst deactivation by nitroso intermediates.

Orthogonal Design Optimization for Enhanced Yield

A breakthrough in optimizing this synthesis was achieved through orthogonal design, a statistical method that identifies optimal conditions by testing multiple variables simultaneously. The study varied four factors:

Orthogonal Array and Optimized Parameters

FactorLevel 1Level 2Level 3Optimal Level
Catalyst loading (%)57.51010
Hydrogen pressure (psi)15304545
Reaction time (h)6121818
Temperature (°C)25354535

This approach increased the yield to 90% , surpassing traditional one-variable-at-a-time optimization. The enhanced performance was linked to higher hydrogen pressure improving mass transfer and elevated temperature accelerating reaction kinetics without degrading the product.

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)
2,4-Diamino-6-hydroxy-5-nitrosopyrimidine1,200
Pd/C (10%)3,500
Total (90% yield)5,300

Despite the high cost of Pd/C, its recyclability and the method’s efficiency make it economically viable for large-scale production .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes controlled oxidation, particularly at the hydroxyl and amino groups:

  • Hydrogen peroxide-mediated oxidation yields 2,4,5-triamino-6-oxopyrimidine under acidic conditions.

  • Air oxidation in aqueous solutions generates stable quinonoid structures via dehydrogenation.

Reaction ConditionsReagentsMajor ProductYield
Acidic (pH 2–3), 60°CH₂O₂2,4,5-Triamino-6-oxopyrimidine75–80%
Ambient, aqueousO₂Quinonoid derivatives~50%

Sulfonation and Sulfate Formation

Reaction with sulfuric acid produces the stable sulfate salt, enhancing solubility for biochemical applications:

text
6-Hydroxy-2,4,5-triaminopyrimidine + H₂SO₄ → this compound sulfate
  • Key step : Protonation of the hydroxyl group followed by sulfate ion binding.

  • Industrial processes achieve >95% purity using recrystallization from ethanol-water mixtures .

Nitrosation and Hydrogenation

A patented two-step process for functionalizing the pyrimidine ring :

Step 1: Nitrosation

text
2,4-Diamino-6-hydroxypyrimidine + NaNO₂ → 2,4-Diamino-5-nitroso-6-hydroxypyrimidine
  • Conducted at 25–30°C in acetic acid to prevent hydrolysis .

  • Yield: 70–75% after purification.

Step 2: Catalytic Hydrogenation

text
2,4-Diamino-5-nitroso-6-hydroxypyrimidine + H₂ → this compound
  • Catalyst : 5% Pd/C in ethanol at 50°C .

  • Hydrogen uptake: 2 equivalents (theoretical).

  • Yield: >90% with minimal side products .

Substitution Reactions

Amino groups participate in nucleophilic substitutions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkyl derivatives.

  • Acylation : Acetic anhydride acetylates amino groups, producing multi-acetylated products.

Reaction TypeReagentProductSelectivity
AlkylationCH₃I2,4,5-Tris(methylamino)-6-hydroxypyrimidinePosition 2 > 4 >5
Acylation(CH₃CO)₂O2,4,5-Triacetylamino-6-hydroxypyrimidine100% at all positions

Biochemical Interactions

  • Riboswitch binding : Inhibits guanine riboswitches in Bacillus subtilis with an IC₅₀ of 12 µM, disrupting purine biosynthesis .

  • Iron-dependent synthesis regulation :

    • Iron deficiency increases synthesis rates by 3× in Pichia guilliermondii .

    • Riboflavin analogs (e.g., 7-methyl-8-trifluoromethyl-isoalloxazine) suppress synthesis by 85% .

Thermal and pH Stability

  • Thermal decomposition : Begins at 220°C, forming ammonia and pyrimidine fragmentation products.

  • pH sensitivity :

    • Stable in pH 4–7 (aqueous solutions).

    • Degrades rapidly in alkaline media (pH >9) via hydroxyl group deprotonation.

Comparative Reactivity with Analogues

CompoundReaction with H₂O₂Nitrosation Efficiency
This compoundOxidizes at C670–75%
2,4-Diamino-6-hydroxypyrimidineNo oxidation85–90%
4-Hydroxy-2,5,6-triaminopyrimidineOxidizes at C460–65%

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
6-Hydroxy-2,4,5-triaminopyrimidine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are particularly noted for their antimicrobial properties. Research indicates that this compound can be utilized to develop new antibiotics and antifungal agents aimed at combating resistant strains of pathogens .

Case Study: Antimicrobial Agents
A study focusing on the synthesis of novel antimicrobial agents highlighted the efficacy of this compound in producing compounds that exhibit significant antibacterial activity against Gram-positive bacteria. The synthetic pathways employed leverage this compound to enhance the potency and selectivity of drug candidates .

Agricultural Chemicals

Herbicides and Pesticides
In agriculture, this compound is used in formulating herbicides and pesticides. Its role involves targeting specific metabolic pathways in plants to enhance crop protection. This compound has been shown to improve the efficacy of herbicides by increasing their selectivity towards target species while minimizing damage to non-target plants .

Table: Agricultural Applications

Application TypeDescription
HerbicidesEnhances selectivity and efficacy in targeting specific weeds.
PesticidesImproves effectiveness against pests while reducing non-target effects.

Biochemical Research

Metabolic Pathways and Enzyme Interactions
Researchers employ this compound to study metabolic pathways and enzyme interactions. This compound aids in elucidating cellular processes by acting as a substrate or inhibitor in various biochemical assays .

Case Study: Enzyme Activity Assays
In a biochemical study examining enzyme kinetics, this compound was utilized to assess the activity of specific enzymes involved in nucleotide metabolism. Results demonstrated its potential as a modulator of enzyme activity, providing insights into metabolic regulation .

Diagnostic Applications

Pathogen Detection
The specificity of this compound makes it valuable for diagnostic applications. It is being explored for use in diagnostic kits aimed at detecting certain pathogens due to its ability to interact with specific biomolecules associated with these pathogens .

Table: Diagnostic Applications

Application TypeDescription
Diagnostic KitsUtilized for detecting pathogens through specific interactions.

Material Science

Novel Material Development
In material science, this compound is investigated for its potential in developing novel materials with unique properties such as improved thermal stability and conductivity. Research is ongoing to explore its incorporation into polymers and composites for enhanced performance characteristics .

Case Study: Conductive Polymers
Recent studies have demonstrated that incorporating this compound into polymer matrices can significantly enhance their electrical conductivity while maintaining mechanical integrity. This application holds promise for the development of advanced materials for electronic devices .

Mechanism of Action

The mechanism of action of 6-Hydroxy-2,4,5-triaminopyrimidine involves its interaction with various molecular targets, including enzymes and nucleic acids. The compound can inhibit specific metabolic pathways by binding to active sites of enzymes, thereby blocking their activity. Additionally, its structural similarity to nucleotides allows it to interfere with DNA and RNA synthesis, leading to potential antiviral and anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs and Functional Derivatives

Positional Isomers: 4-Hydroxy-2,5,6-triaminopyrimidine

Key Differences :

Property 6-Hydroxy-2,4,5-triaminopyrimidine 4-Hydroxy-2,5,6-triaminopyrimidine
Substituent Positions OH at C6; NH₂ at C2, C4, C5 OH at C4; NH₂ at C2, C5, C6
Biological Role Moco/riboflavin biosynthesis intermediate Antioxidant, tyrosine kinase inhibitor
Applications Pharmaceutical synthesis (e.g., folic acid) Organic synthesis, enzyme inhibition
Key Functional Groups C6-OH critical for cofactor stability C5-NH₂ linked to antioxidant activity
  • Antioxidant Activity: The 4-hydroxy isomer exhibits antioxidant properties akin to tetrahydrofolate, with the 5-amino group identified as the pharmacophore .
  • Structural Impact : Positional isomerism alters molecular interactions. For example, the 6-hydroxy isomer participates in acid-labile aminal/glycosidic bonds in 3',8-cH₂GTP, while the 4-hydroxy isomer’s stability suits its role in redox chemistry .
Sulfate Salts

The sulfate salt of this compound (CAS 35011-47-3) is preferred in pharmaceuticals due to enhanced stability and solubility. Key properties include:

  • Melting Point : >300°C .
  • Solubility : Soluble in DMSO; used in synthesizing folic acid and antivirals .
  • Electrochemical Behavior : Undergoes 2e⁻, 2H⁺ oxidation at pyrolytic graphite electrodes to form alloxan, a reactive intermediate .
Dibenzofuran Derivatives

6-Hydroxy-2,3,4-trimethoxydibenzofuran (compound 2 from C. pycnoloba) shares a hydroxy group but differs in core structure (dibenzofuran vs. pyrimidine). It inhibits melanogenesis in zebrafish, highlighting how hydroxy-substituted aromatic systems can target biological pathways distinct from pyrimidines .

Functionalized Derivatives

  • Reactivity with Isothiocyanates: this compound reacts with p-tolyl isothiocyanate to form 2,4-diamino-5-(p-tolylthioureido)aminopyrimidin-6-one, demonstrating its utility in synthesizing thiourea derivatives for biochemical studies .
  • Comparison with 4,5,6-Triaminopyrimidine: Lacking the C6-OH group, this analog cannot participate in Moco biosynthesis but serves as a precursor for other heterocycles.

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name Core Structure Key Substituents Molecular Formula Applications References
This compound Pyrimidine OH (C6), NH₂ (C2, C4, C5) C₄H₆N₅O Moco/riboflavin biosynthesis, pharmaceuticals
4-Hydroxy-2,5,6-triaminopyrimidine Pyrimidine OH (C4), NH₂ (C2, C5, C6) C₄H₆N₅O Antioxidants, enzyme inhibition
6-Hydroxy-2,3,4-trimethoxydibenzofuran Dibenzofuran OCH₃ (C2, C3, C4), OH (C6) C₁₅H₁₄O₅ Melanogenesis inhibition

Table 2: Physicochemical Properties of Sulfate Salts

Property This compound Sulfate 4-Hydroxy-2,5,6-triaminopyrimidine Sulfate
CAS No. 35011-47-3 sc-232753 (Santa Cruz Biotechnology)
Melting Point >300°C Not reported
Solubility DMSO Aqueous buffers
Key Application Folic acid/antiviral synthesis Antioxidant studies

Biological Activity

6-Hydroxy-2,4,5-triaminopyrimidine (also known as 2,5,6-triamino-4-pyrimidinol sulfate) is a compound of significant interest due to its potential biological activities, particularly in pharmacology and toxicology. This article provides an overview of its biological activity, including toxicity studies, mutagenicity assessments, and potential therapeutic applications.

This compound is a pyrimidine derivative characterized by the presence of three amino groups and a hydroxyl group. Its chemical structure allows it to interact with various biological targets, influencing cellular processes.

1. Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound. In a study involving oral administration to rats at doses of 0, 50, 200, and 1000 mg/kg body weight for 28 days, no treatment-related mortality was observed. However, at the highest dose, significant changes in biochemical and hematological parameters were noted. The study concluded that the No Observed Adverse Effect Level (NOAEL) was 50 mg/kg .

Dose (mg/kg)Observations
0No adverse effects
50No adverse effects
200No adverse effects
1000Significant changes in kidney function

2. Mutagenicity Assessments

The mutagenic potential of this compound was evaluated using bacterial assays (Ames test). Results indicated that the compound did not induce significant increases in revertant colonies in various strains of Salmonella typhimurium up to concentrations of 5000 µg/plate. While some weak increases were observed in specific strains without metabolic activation, these were not deemed biologically relevant .

3. Antimicrobial Activity

Recent studies have suggested that analogs of riboswitch ligands related to this compound may exhibit antimicrobial properties by binding to guanine riboswitches. This interaction can potentially inhibit bacterial growth by disrupting metabolic pathways essential for survival . However, comprehensive studies specifically targeting this compound's antimicrobial efficacy are still limited.

Case Study 1: Hair Dye Formulation

As an oxidative hair coloring agent, this compound sulfate was evaluated for its safety in cosmetic applications. In clinical trials involving dermal exposure in rats, absorption rates were recorded at approximately 3.16% after a 72-hour exposure period. The study emphasized the need for careful formulation to minimize potential toxicity while maximizing effectiveness .

Case Study 2: Food Processing Contaminants

Research has indicated that compounds similar to this compound may form during thermal processing of foods. Understanding the formation and potential health risks associated with these compounds is crucial for food safety regulations and consumer health .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-hydroxy-2,4,5-triaminopyrimidine sulfate, and how do reaction conditions influence yield and purity?

  • Methodology : Catalytic hydrogenation using palladium-carbon (Pd/C) under controlled H₂ pressure (2 MPa) at 40°C is a standard method. Key steps include:

  • Precursor : Starting with 2,4-diamino-5-nitroso-6-hydroxypyrimidine (36% water content).
  • Catalyst : Pd/C (5% Pd by mass) with sodium dodecyl benzene sulfonate as a dispersant.
  • Post-reaction treatment : Adjust pH to 3–4 with HCl for initial precipitation, followed by sulfuric acid (pH 1–2) for crystallization.
  • Yield : ~3.76 g (98.3% purity) after 5-hour reaction .
    • Data Table :
ParameterValue
Reaction Time5 hours
Temperature40°C
H₂ Pressure2 MPa
Final Purity98.3%

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodology :

  • NMR spectroscopy : ¹H-¹³C HMBC correlations (e.g., H-8 to C-6) and ¹³C-¹⁵N isotope tracing confirm connectivity in complex biosynthetic intermediates .
  • Mass spectrometry (MS) : Used to determine molecular formulas and track isotopic labeling in molybdenum cofactor biosynthesis studies .
  • X-ray crystallography : Limited due to low solubility, but thermal stability (melting point >300°C) supports solid-state analysis .

Q. What are the primary applications of this compound in pharmaceutical research?

  • Key roles :

  • Intermediate for antivirals : Critical for synthesizing acyclovir and ganciclovir via condensation with formamide .
  • Folic acid analogs : Used in purine and folate biosynthesis pathways .
    • Methodological note : Monitor reaction selectivity to avoid over-alkylation or side products during derivatization .

Advanced Research Questions

Q. How does this compound function as a cryptic intermediate in molybdenum cofactor (MoCo) biosynthesis?

  • Mechanistic insight :

  • Derived from GTP via radical SAM enzyme MoaA, forming 3′,8-cyclo-7,8-dihydroguanosine triphosphate (3′,8-cH₂GTP).
  • NMR evidence : ¹³C-¹³C COSY and HMBC correlations confirm its pyrimidine moiety in 3′,8-cH₂GTP .
  • Stability challenge : 3′,8-cH₂GTP degrades rapidly; use coupled assays with MoaC to convert it to stable cPMP for quantification .
    • Data contradiction : Weak HMBC signals may suggest alternative orientations; validate via isotopic labeling .

Q. How can researchers address discrepancies in solubility and stability data during experimental design?

  • Troubleshooting :

  • Solubility : Reported as soluble in DMSO but poorly in water. Use polar aprotic solvents (e.g., DMF) for reactions .
  • Stability : Degrades under acidic conditions; maintain pH >4 during storage .
    • Validation : Cross-check purity via HPLC with fluorescence detection (e.g., derivatization using 7 mM compound in trichloroacetic acid) .

Q. What methodological advancements improve the detection of trace derivatives in complex matrices?

  • Analytical optimization :

  • Fluorescence derivatization : React with this compound at 60°C for 45 minutes to enhance sensitivity in HPLC (LOD: 0.2 μg/g) .
  • Mobile phase : Use ammonium acetate buffer (pH 4.0)/acetonitrile/methanol (80:15:5) for optimal separation .
    • Data Table :
ParameterValue
Detection Limit0.2 μg/g
Linear Range0.05–500 μg/g
Recovery Rate90.9–96.7%

Q. How do competing pathways or byproducts affect the synthesis of target pharmaceuticals like acyclovir?

  • Risk mitigation :

  • Byproduct analysis : Monitor nitroso intermediates during hydrogenation; incomplete reduction leads to nitro-group retention .
  • Catalyst selectivity : Optimize Pd/C loading to minimize over-reduction or deamination .
    • Case study : Contamination with guanine derivatives (downstream product) can occur if pH is not tightly controlled during crystallization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-2,4,5-triaminopyrimidine
Reactant of Route 2
Reactant of Route 2
6-Hydroxy-2,4,5-triaminopyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.